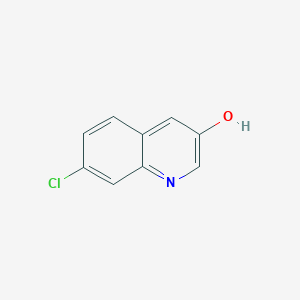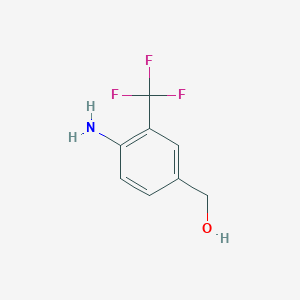
7-Chloroquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO . It is used as an intermediate in the preparation of quinoline derivatives for the treatment of neuropathy .
Synthesis Analysis
The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . This method is known as click synthesis and has been used to combine different molecules to afford new analogs of chloroquine .Molecular Structure Analysis
The molecular structure of 7-Chloroquinolin-3-ol consists of a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is substituted at the 7-position with a chlorine atom and at the 3-position with a hydroxyl group .Chemical Reactions Analysis
The chemical reactions involving 7-Chloroquinolin-3-ol primarily involve its use as a starting material in the synthesis of various quinoline derivatives . These reactions typically involve the formation of new carbon-nitrogen bonds, such as in the click synthesis method .Aplicaciones Científicas De Investigación
- 7-Chloroquinolin-3-ol’s Role : Researchers have synthesized new 7-chloroquinoline derivatives using ultrasound irradiation. These compounds exhibit moderate to high antimalarial activity, with IC50 values below 100 μM. Notably, compound (9) stands out as the most active derivative .
- Selective Activity : These compounds exhibited special selectivity toward MCF-7 cells, indicating their potential as targeted anticancer agents .
- Application : Further exploration of these compounds could contribute to combating bacterial infections .
- Applications : They play a crucial role in developing leads for various therapeutic areas due to their diverse biological activities .
Antimalarial Activity
Anticancer Properties
Antibacterial Screening
Drug Discovery Scaffold
Photovoltaic Applications
Safety and Hazards
Direcciones Futuras
The future directions for research on 7-Chloroquinolin-3-ol and its derivatives could involve further exploration of their biological activities and potential therapeutic applications. For instance, the antimalarial activity of some newly synthesized 7-chloroquinoline derivatives has been evaluated, and several compounds have shown promising results . Further studies could also explore the synthesis of new derivatives and their potential applications in other areas of medicine .
Mecanismo De Acción
Target of Action
7-Chloroquinolin-3-ol is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities Quinoline derivatives are known to have a wide range of targets due to their versatile applications in medicinal chemistry .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some quinoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological and pharmaceutical activities . For example, some quinoline derivatives have shown moderate to high antimalarial activity .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some quinoline derivatives have shown antimicrobial, antimalarial, and anticancer activities . For instance, some 7-chloroquinoline derivatives have shown moderate to high antimalarial activity .
Action Environment
It is known that environmental factors can significantly impact the action of pharmaceutical compounds . For instance, the synthesis of quinoline derivatives can be influenced by various factors, including the reaction protocols used and the environmental impact of the syntheses .
Propiedades
IUPAC Name |
7-chloroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCUFKFKVHHCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261454-55-0 |
Source


|
| Record name | 7-chloroquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2562708.png)

![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)
![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)
![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2562726.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2562729.png)
![2-[4-(2-formyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2562730.png)